2-(Cyclobut-1-en-1-yl)pyridine

Lipophilicity Drug Design Medicinal Chemistry

2-(Cyclobut-1-en-1-yl)pyridine (CAS 291778-15-9) is a heterocyclic building block comprising a pyridine ring substituted at the 2-position with a cyclobutene moiety. The molecular formula is C9H9N, with a molecular weight of 131.17 g/mol.

Molecular Formula C9H9N
Molecular Weight 131.17 g/mol
Cat. No. B13095959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyclobut-1-en-1-yl)pyridine
Molecular FormulaC9H9N
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESC1CC(=C1)C2=CC=CC=N2
InChIInChI=1S/C9H9N/c1-2-7-10-9(6-1)8-4-3-5-8/h1-2,4,6-7H,3,5H2
InChIKeyQQIVKFMQAXFOIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Cyclobut-1-en-1-yl)pyridine: Structural Identity and Baseline Characteristics


2-(Cyclobut-1-en-1-yl)pyridine (CAS 291778-15-9) is a heterocyclic building block comprising a pyridine ring substituted at the 2-position with a cyclobutene moiety . The molecular formula is C9H9N, with a molecular weight of 131.17 g/mol . This compound is characterized by a rigid, strained four-membered carbocycle that imparts distinct reactivity compared to its saturated or larger-ring analogs [1]. It serves primarily as a synthetic intermediate for constructing nitrogen-containing heterocycles and functionalized cyclobutane derivatives [2].

Why In-Class Analogs Cannot Substitute for 2-(Cyclobut-1-en-1-yl)pyridine


The cyclobutene substituent in 2-(Cyclobut-1-en-1-yl)pyridine is not a generic hydrophobic group; its strained four-membered ring confers unique conformational rigidity, angle strain (~26–30 kcal/mol [1]), and a reactive olefin that can participate in electrocyclic ring-opening and strain-release-driven cross-coupling reactions [2]. Saturated analogs such as 2-(cyclobutyl)pyridine lack the olefinic handle for further functionalization, while larger cycloalkenyl derivatives (e.g., 2-(cyclohexenyl)pyridine) exhibit significantly reduced strain energy and altered conformational dynamics, leading to divergent reactivity profiles and physicochemical properties [3]. These differences preclude simple interchangeability in synthetic sequences and material design.

Quantitative Differentiation of 2-(Cyclobut-1-en-1-yl)pyridine Against Structural Analogs


Lipophilicity (LogP) Comparison: Balanced Hydrophobicity vs. 2-Phenylpyridine

The XLogP3 value for 2-(Cyclobut-1-en-1-yl)pyridine is predicted to be 1.5 , significantly lower than that of 2-phenylpyridine (predicted LogP ~2.5–2.8 [1]). This indicates a more balanced hydrophobicity profile, which may be advantageous for optimizing solubility and permeability in early-stage drug discovery.

Lipophilicity Drug Design Medicinal Chemistry

Ring Strain Energy: A Unique Driver of Reactivity Distinct from Saturated and Larger-Ring Analogs

The cyclobutene ring in 2-(Cyclobut-1-en-1-yl)pyridine possesses a strain energy of approximately 26–30 kcal/mol [1]. This is substantially higher than that of the saturated 2-(cyclobutyl)pyridine (strain energy ~26 kcal/mol but lacking olefinic reactivity) and 2-(cyclohexenyl)pyridine (strain energy <2 kcal/mol) [2]. The combination of high strain and an alkene enables unique transformations such as electrocyclic ring-opening and strain-release-driven cross-couplings [3].

Strain-Release Chemistry Ring-Opening Reactions Reactivity

Topological Polar Surface Area (TPSA): Impact on Bioavailability Potential

The topological polar surface area (TPSA) of 2-(Cyclobut-1-en-1-yl)pyridine is calculated to be 12.9 Ų . For comparison, 2-phenylpyridine exhibits a TPSA of approximately 12.9 Ų (similar) while more polar heteroaromatic substituents can increase TPSA significantly (e.g., 2-pyridinylpyridine TPSA >25 Ų) [1]. The low TPSA suggests favorable passive membrane permeability, aligning with drug-likeness guidelines (preferred TPSA <140 Ų).

Drug-likeness Physicochemical Properties Medicinal Chemistry

Synthetic Versatility: Access to Cyclobuta[c]pyridines via C–H Functionalization

2-(Cyclobut-1-en-1-yl)pyridine and its derivatives can undergo Rh(III)-catalyzed C(sp2)–H functionalization/annulation to yield cyclobuta[c]pyridones, which upon electrocyclic ring-opening provide access to diverse nitrogen heterocycles [1]. In contrast, saturated 2-(cyclobutyl)pyridine does not participate in such annulations due to the lack of an alkene directing group [2].

C–H Activation Heterocycle Synthesis Cyclobutapyridines

Validated Application Scenarios for 2-(Cyclobut-1-en-1-yl)pyridine in Research and Industry


Strain-Release-Driven Synthesis of Nitrogen Heterocycles

The high ring strain (26–30 kcal/mol) of the cyclobutene moiety in 2-(Cyclobut-1-en-1-yl)pyridine enables electrocyclic ring-opening reactions that are leveraged to construct fused and bridged nitrogen-containing polycycles . This is particularly valuable in the synthesis of cyclobuta[c]pyridines and related scaffolds that are underrepresented in screening libraries but possess favorable three-dimensionality for drug discovery [1].

Medicinal Chemistry Scaffold with Favorable Drug-like Properties

With a predicted LogP of 1.5 and a TPSA of 12.9 Ų , 2-(Cyclobut-1-en-1-yl)pyridine presents a balanced lipophilicity profile and low polar surface area, aligning with key drug-likeness parameters. These properties make it a suitable core for fragment-based drug discovery or as a replacement for 2-phenylpyridine in lead optimization to modulate physicochemical properties without introducing significant polarity [1].

Precursor to Cyclobuta[c]pyridines via C–H Functionalization

As demonstrated by Kukushkin et al. , 2-(Cyclobut-1-en-1-yl)pyridine derivatives serve as competent substrates in Rh(III)-catalyzed C–H activation/annulation cascades, affording cyclobuta[c]pyridones in good yields. This methodology provides a concise route to bicyclic systems that are otherwise difficult to access, with potential applications in the development of kinase inhibitors and other enzyme-targeting agents [1].

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